Evidence Item 1: Lipophilicity Modulation vs. Non-Methylated Analog Improves Solubility Profile
The target compound (CAS 1704095-41-9) exhibits a computed LogP of 1.17, as reported by Chemsrc [1]. In contrast, its closest non-methylated analog, (3-(N-cyclopropylsulfamoyl)phenyl)boronic acid (CAS 913835-28-6), has a predicted LogP of 0.71, as calculated by ACD/Labs . This difference of +0.46 LogP units indicates a significant increase in lipophilicity conferred by the single methyl group. This is consistent with the compound's higher molecular weight (255.1 vs. 241.08 g/mol) and increased topological polar surface area (TPSA of 86.63 Ų vs. 95 Ų for the analog) .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.17 (Computed) |
| Comparator Or Baseline | (3-(N-cyclopropylsulfamoyl)phenyl)boronic acid (CAS 913835-28-6), LogP = 0.71 (ACD/Labs Predicted) |
| Quantified Difference | ΔLogP = +0.46 |
| Conditions | Predicted values; computational methods differ between sources |
Why This Matters
Higher LogP directly impacts membrane permeability and bioavailability in drug candidates, making this compound a strategically different choice for building blocks aimed at CNS or intracellular targets.
- [1] Chemsrc. (2018). (3-(N-cyclopropylsulfamoyl)-4-Methylphenyl)boronic acid. Retrieved April 21, 2026. View Source
